Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(thiophene-2-sulfonamido)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
Description
This compound is a multifunctional indole derivative with a complex structure designed for applications in medicinal chemistry and organic synthesis. Key structural features include:
- Indole core: Substituted at positions 4, 7, and 2.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate): Positioned at C-4, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
- 2-(Trimethylsilyl)ethoxymethyl (SEM) group: At N-1, serving as a protective group to prevent undesired side reactions during synthesis .
- Ethyl carboxylate: At C-2, enhancing solubility and stability.
Its molecular weight is approximately 515.4 g/mol (calculated based on structural analogs in ). The SEM group improves synthetic flexibility, while the boronate ester facilitates late-stage modifications in drug discovery pipelines.
Properties
Molecular Formula |
C27H39BN2O7S2Si |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(thiophen-2-ylsulfonylamino)-1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C27H39BN2O7S2Si/c1-9-35-25(31)22-17-19-20(28-36-26(2,3)27(4,5)37-28)12-13-21(29-39(32,33)23-11-10-15-38-23)24(19)30(22)18-34-14-16-40(6,7)8/h10-13,15,17,29H,9,14,16,18H2,1-8H3 |
InChI Key |
XPQRQLIIAUHVRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=C(C=C2)NS(=O)(=O)C4=CC=CS4)COCC[Si](C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(thiophene-2-sulfonamido)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including anti-cancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research studies.
Chemical Structure and Properties
The compound features a unique boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) that enhances its biological activity. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₂₅BNO₄S |
| Molecular Weight | 363.29 g/mol |
| CAS Number | 1049004-32-1 |
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC₅₀ values ranging from 10 to 30 µM. These results indicate its potential as a lead compound for further development in cancer therapy .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it appears to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth .
Anti-Angiogenic Effects
The compound also exhibits anti-angiogenic properties by inhibiting the interaction between neuropilin-1 (NRP1) and vascular endothelial growth factor (VEGF), which is critical for tumor vasculature development:
- Binding Affinity : It has been reported to bind to NRP1 with an IC₅₀ of approximately 8 µM, effectively blocking angiogenesis in vitro .
Inflammatory Response Modulation
In addition to its anti-cancer effects, the compound shows promise in modulating inflammatory responses:
- Cytokine Production : Studies indicate that it reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated microglial cells (BV-2), suggesting a role in neuroinflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Half-Life | 4.29 h |
| Bioavailability | Moderate |
| Metabolism | Primarily hepatic |
These pharmacokinetic properties suggest that the compound may require optimization for improved bioavailability and reduced clearance rates in clinical settings.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study A : In a preclinical model of glioblastoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its ability to penetrate the blood-brain barrier effectively .
- Case Study B : A comparative study on various sulfonamide derivatives indicated that this specific compound outperformed others in terms of cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Scientific Research Applications
Physical Properties
The compound exhibits a unique structure that combines elements of boron chemistry with indole and thiophene functionalities. The presence of the dioxaborolane moiety is significant for its reactivity and stability in various chemical environments.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly as a drug candidate targeting specific biological pathways. The indole and thiophene components are known to exhibit biological activity, making this compound a candidate for further pharmacological studies.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds featuring indole and boron functionalities. These studies indicate that such compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds with analogous structures have shown promising results in preclinical trials targeting various cancer cell lines.
Material Science
The incorporation of boron into organic frameworks has implications for the development of new materials with unique electronic properties. The compound can be explored for its potential use in organic electronics or as a precursor for boron-containing polymers.
Data Table: Comparison of Boron Compounds in Material Science Applications
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | Organic Electronics | Demonstrated improved conductivity |
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(thiophene) | Solar Cells | Enhanced light absorption |
| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | Photonic Devices | Potential for high-efficiency light emission |
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity. The dioxaborolane group can facilitate cross-coupling reactions typical in synthetic organic chemistry.
Synthesis Pathway Example
A typical synthetic route may involve the following steps:
- Formation of the dioxaborolane moiety via boronic acid pinacol ester formation.
- Coupling with thiophene derivatives using palladium-catalyzed cross-coupling techniques.
- Final functionalization with ethyl ester groups to achieve the desired product.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Potential
- Sulfonamido Group : The thiophene-2-sulfonamido moiety may enhance binding to enzymatic targets (e.g., carbonic anhydrases), similar to sulfonamide-containing drugs .
- Comparison with Dioxo Derivatives : Compounds like ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate exhibit anticancer activity due to redox-active dioxo groups , whereas the target compound’s bioactivity likely stems from sulfonamido and boronate functionalities.
- Cluster Analysis : Bioactivity profiling clusters structurally related compounds with similar modes of action . The target compound’s unique combination of boronate and sulfonamido groups may place it in a distinct pharmacological cluster.
Analytical Characterization
- NMR and LC/MS : Structural elucidation of the target compound would require advanced NMR (e.g., comparison of chemical shifts in regions A and B as in ) and LC/MS-based molecular networking for dereplication .
- Purity and Stability : The SEM group may influence solubility and chromatographic behavior compared to analogs lacking protective groups (e.g., ).
Research Findings and Implications
- Synthetic Flexibility : The boronate and SEM groups enable modular synthesis, as seen in palladium-catalyzed cross-coupling methodologies .
- Dereplication Challenges : Similarities in MS/MS fragmentation patterns (cosine score >0.8) with thiophene-boronate esters necessitate careful differentiation during metabolite profiling.
- Unanswered Questions : Direct bioactivity data for the target compound are absent in current literature; future studies should prioritize assays against kinase or protease targets.
Preparation Methods
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Intermediate
The key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is typically prepared via a palladium-catalyzed borylation reaction:
-
- Starting material: 4-bromo-1H-indole derivative
- Boron source: bis(pinacolato)diboron (B2pin2)
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: potassium acetate or sodium hydroxide
- Solvent: tetrahydrofuran (THF) or dioxane
- Temperature: 70–80 °C
- Atmosphere: inert (argon or nitrogen)
Reaction:
The bromoindole undergoes Miyaura borylation, where the palladium catalyst facilitates the substitution of the bromine atom with the boronate ester group.Yield:
Typically high yields (70–82%) are reported for similar borylation reactions of indole derivatives.
Installation of Thiophene-2-sulfonamido Group
The sulfonamido group at the 7-position of the indole is introduced via nucleophilic substitution or sulfonylation reactions using thiophene-2-sulfonyl chloride or related sulfonylating agents.
Typical conditions involve:
- Base such as triethylamine or pyridine
- Solvent like dichloromethane or acetonitrile
- Temperature control (0 °C to room temperature)
- Reaction time: 1–4 hours
This step requires selective sulfonylation at the 7-position, which may be facilitated by directing groups or protecting groups on the indole ring.
Protection of Indole Nitrogen with (2-(Trimethylsilyl)ethoxy)methyl Group
The indole nitrogen is protected using (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl):
-
- Base: sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: dimethylformamide (DMF) or THF
- Temperature: 0 °C to room temperature
- Time: several hours to overnight
This protection step is crucial to prevent unwanted side reactions during further functionalization.
Formation of Ethyl Ester at the 2-Carboxylate Position
The ethyl ester is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl chloroformate or ethyl iodide in the presence of base.
Conditions vary but often include:
- Acid catalyst or base (e.g., sulfuric acid or triethylamine)
- Solvent: ethanol or dichloromethane
- Temperature: reflux or room temperature
- Time: several hours
Representative Reaction Table for Key Steps
Research Findings and Notes
The borylation step is critical and requires careful control of temperature and atmosphere to avoid decomposition of sensitive boronate esters.
Palladium catalysts such as Pd(PPh3)4 are preferred for high selectivity and yield in the Miyaura borylation.
The sulfonamido group introduction requires regioselective sulfonylation; protecting groups on the indole ring can improve selectivity.
The (2-(trimethylsilyl)ethoxy)methyl protecting group offers stability under various reaction conditions and can be removed under mild acidic conditions when necessary.
Purification is typically achieved by silica gel column chromatography, and product identity is confirmed by mass spectrometry (MS m/z values consistent with expected molecular weights).
Q & A
Q. How can the Suzuki-Miyaura cross-coupling reactivity of the boronic ester moiety in this compound be optimized for diverse aryl/heteroaryl couplings?
- Methodological Answer: The boronic ester group enables cross-coupling reactions, but optimization requires tuning reaction conditions. Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with bases like K₂CO₃ or CsF in solvents such as THF or DME. Monitor reaction progress via TLC or HPLC. For sterically hindered substrates, increase reaction temperature (80–100°C) and extend time (12–24 hours). Pre-activate the boronic ester with Lewis acids (e.g., BF₃·OEt₂) to enhance reactivity .
Q. What purification strategies are effective for isolating this compound after synthesis?
- Methodological Answer: After synthesis, use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate impurities. For crystalline intermediates, recrystallization in ethanol or methanol at low temperatures (0–4°C) improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4%) .
Q. How can the structure be confirmed beyond standard NMR and MS techniques?
- Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of the indole core and boronic ester geometry. Grow crystals via slow evaporation of a saturated DCM/hexane solution. For dynamic structural features (e.g., SEM group flexibility), use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ .
Advanced Research Questions
Q. How does the thiophene-2-sulfonamido substituent influence electronic properties and binding interactions in target applications?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials). The sulfonamido group’s electron-withdrawing nature may reduce electron density on the indole ring, affecting π-π stacking in protein binding assays .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer: Contradictions may arise from rotameric equilibria of the SEM group or solvent-dependent aggregation. Use 2D NMR (COSY, NOESY) to identify through-space couplings. Conduct molecular dynamics (MD) simulations (AMBER force field) to model conformational flexibility. For solvent effects, compare NMR spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents .
Q. How can the stability of the SEM-protected indole be assessed under acidic/basic conditions?
- Methodological Answer: Perform accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
